An In-depth Technical Guide to the Core Mechanism of Action of Terbacil in Plants
An In-depth Technical Guide to the Core Mechanism of Action of Terbacil in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terbacil is a selective, soil-applied herbicide belonging to the uracil (B121893) chemical family, primarily used for the control of a wide range of annual and some perennial weeds in various agricultural and forestry settings.[1][2] Its herbicidal activity stems from its potent and specific inhibition of photosynthesis at the Photosystem II (PSII) complex within the chloroplasts of susceptible plant species.[3][4] This guide provides a detailed technical overview of the molecular mechanism of action of terbacil, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and an examination of resistance mechanisms.
Core Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for terbacil is the disruption of the photosynthetic electron transport chain.[5][6] This process occurs within the thylakoid membranes of chloroplasts and is fundamental to the conversion of light energy into chemical energy.
2.1 The Photosynthetic Electron Transport Chain
In a healthy plant, the PSII complex utilizes light energy to oxidize water, releasing electrons. These electrons are transferred sequentially through a series of carriers. The process begins with the excitation of the P680 reaction center chlorophyll (B73375), followed by the transfer of an electron to pheophytin, and then to a series of plastoquinone (B1678516) (PQ) molecules, specifically a tightly bound quinone (QA) and then a more loosely bound quinone (QB).[7] The fully reduced plastoquinol (PQH2) at the QB site then diffuses into the thylakoid membrane to transfer the electrons to the cytochrome b6f complex, continuing the process that ultimately leads to the production of ATP and NADPH.[7][8]
2.2 Terbacil's Interaction with the D1 Protein
Terbacil exerts its inhibitory effect by targeting the D1 protein, a core subunit of the PSII reaction center.[9][10][11] Specifically, terbacil competitively binds to the QB binding niche on the D1 protein.[7][9][10] This binding pocket is normally occupied by plastoquinone. By occupying this site, terbacil physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[7][9][12]
2.3 Consequences of Electron Transport Inhibition
The blockage of the electron transport chain has immediate and severe consequences for the plant cell:
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Halted Photosynthesis: The flow of electrons is stopped, preventing the reduction of NADP+ to NADPH and the generation of the proton gradient required for ATP synthesis.[13]
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Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive molecules. The excited chlorophyll (triplet chlorophyll) can react with molecular oxygen to produce singlet oxygen (1O2) and other ROS.[12][14][15]
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Oxidative Damage: These ROS molecules cause widespread cellular damage through lipid peroxidation of membranes, protein degradation, and DNA damage, leading to the loss of membrane integrity and ultimately, cell death.[6][12][15] The visible symptoms in the plant are chlorosis (yellowing) followed by necrosis (tissue death).[3][16]
Caption: Terbacil's mechanism of action at the Photosystem II complex.
Quantitative Data: Inhibitory Potency
The effectiveness of a PSII inhibitor can be quantified by its I50 value (the concentration required to inhibit 50% of PSII activity) and its binding constant (Kb). Lower values indicate higher potency and affinity. Studies on susceptible and resistant biotypes of Powell amaranth (B1665344) (Amaranthus powellii) provide concrete data on terbacil's efficacy.
| Parameter | Biotype | Value (µM) | Reference |
| I50 (PSII Activity) | Susceptible | 0.24 | [17] |
| Resistant | 13.33 | [17] | |
| Kb (Binding Constant) | Susceptible | 0.26 | [17] |
| Resistant | 12.9 | [17] |
Table 1: Quantitative analysis of terbacil's inhibitory effect on susceptible vs. resistant Powell amaranth.
Experimental Protocols
Investigating the mechanism of action of herbicides like terbacil involves specific biochemical and biophysical assays. Below are detailed methodologies for key experiments.
4.1 Protocol: Determination of PSII Inhibition (I50) via Chlorophyll Fluorescence
This protocol measures the effect of terbacil on the photochemical efficiency of PSII by analyzing chlorophyll a fluorescence induction kinetics.
Objective: To determine the concentration of terbacil that causes 50% inhibition of PSII electron transport.
Materials:
-
Fresh plant leaves (e.g., spinach, pea)
-
Isolation Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate)[18]
-
Terbacil stock solution (in ethanol (B145695) or DMSO)
-
Centrifuge, spectrophotometer, blender, cheesecloth/Miracloth
Methodology:
-
Thylakoid Isolation: a. Harvest ~20g of fresh leaves and homogenize in ice-cold isolation buffer. b. Filter the homogenate through several layers of cheesecloth or Miracloth. c. Centrifuge the filtrate at ~3000 x g for 5 minutes at 4°C. d. Discard the supernatant and gently resuspend the pellet in a minimal volume of isolation buffer. e. Determine the chlorophyll concentration spectrophotometrically. Adjust to a final concentration of ~10 µg Chl/mL for the assay.
-
Terbacil Treatment: a. Prepare a serial dilution of terbacil in the assay buffer. b. In separate tubes, add the thylakoid suspension to each terbacil concentration (and a solvent control). c. Incubate the samples in the dark for 10-15 minutes.
-
Chlorophyll Fluorescence Measurement: a. Dark-adapt the treated thylakoid samples for at least 15 minutes. b. Measure the minimal fluorescence (Fo) with a weak measuring light. c. Apply a saturating pulse of light (~8000 µmol photons m-2 s-1 for <1s) to measure the maximal fluorescence (Fm). d. Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .[21] A decrease in this value indicates PSII inhibition.[22]
-
Data Analysis: a. Plot the Fv/Fm values against the logarithm of the terbacil concentration. b. Use a non-linear regression (dose-response curve) to calculate the I50 value.
Caption: Experimental workflow for determining PSII inhibition (I50) using chlorophyll fluorescence.
4.2 Protocol: Herbicide Binding Assay (Kb Determination)
This protocol uses radiolabeled terbacil to directly quantify its binding affinity to the D1 protein in isolated thylakoids.
Objective: To determine the binding constant (Kb) of terbacil to its target site.
Materials:
-
Isolated thylakoid membranes (as prepared in 4.1)
-
Radiolabeled terbacil (e.g., 14C-terbacil)
-
Unlabeled terbacil (for competition assay)
-
Assay Buffer
-
Microcentrifuge, scintillation counter, scintillation fluid
Methodology:
-
Assay Setup: a. Prepare a series of microcentrifuge tubes. b. To each tube, add a fixed amount of thylakoid membranes (e.g., 100 µg chlorophyll). c. Add increasing concentrations of 14C-terbacil. d. To determine non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled terbacil in addition to the 14C-terbacil.
-
Incubation: a. Incubate all tubes for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: a. Centrifuge the tubes at high speed (e.g., 10,000 x g for 5 minutes) to pellet the thylakoid membranes with bound herbicide. b. Carefully remove the supernatant containing the unbound herbicide. c. Gently wash the pellet with ice-cold buffer to remove any remaining unbound ligand and centrifuge again.
-
Quantification: a. Resuspend the final pellet in a small amount of buffer. b. Add scintillation fluid to the suspension. c. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (from tubes with excess unlabeled herbicide) from the total binding. b. Plot the specific binding against the concentration of free 14C-terbacil. c. Analyze the data using Scatchard analysis or non-linear regression to determine the binding constant (Kb) and the number of binding sites (Bmax).
Mechanism of Resistance
Herbicide resistance to PSII inhibitors like terbacil is a significant agricultural challenge.[3][17] The primary mechanism of target-site resistance is a point mutation in the chloroplast-encoded psbA gene, which codes for the D1 protein.[23] These mutations alter the amino acid sequence within the QB binding pocket, reducing the binding affinity of the herbicide.[17][23] For example, the high resistance observed in the Powell amaranth biotype (Table 1) is directly linked to a significantly weaker binding affinity of terbacil to the mutated D1 protein.[17] This structural change allows plastoquinone to outcompete the herbicide, maintaining electron flow and rendering the plant resistant.
Conclusion
Terbacil is a potent herbicide that functions by competitively inhibiting the QB binding site on the D1 protein of the Photosystem II complex. This action blocks photosynthetic electron transport, leading to a cascade of events including the formation of destructive reactive oxygen species and ultimately, plant death. The efficacy of terbacil can be precisely quantified using techniques such as chlorophyll fluorescence and radioligand binding assays. Understanding this detailed mechanism of action, along with the molecular basis of resistance, is critical for the effective use of terbacil in weed management and for the development of novel herbicides targeting photosynthetic pathways.
References
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- 18. researchgate.net [researchgate.net]
- 19. Detection and Quantification of Photosystem II Inhibitors Using the Freshwater Alga Desmodesmus subspicatus in Combination with High-Performance Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chlorophyll Fluorescence [ppsystems.com]
- 21. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
